URB447
URB447
URB447 is a cannabinoid 1 (CB1) receptor antagonist and CB2 receptor agonist. It inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor or rat cerebellar membranes (IC50s = 41 and 313 nM, respectively). URB447 (20 mg/kg) reduces food intake and weight gain in ob/ob mice and reverses (R)-methanandamide-induced analgesia in mice. It decreases infarct volume and demyelination in a neonate rat model of hypoxia-ischemia-induced brain injury when administered at a dose of 1 mg/kg.
URB447 is a mixed central cannabinoid (CB1) receptor antagonist/peripheral cannabinoid (CB2) receptor agonist with IC50 values of 313 and 41 nM, respectively. At 20 mg/kg delivered intraperitoneally to ob/ob mice and Swiss mice, URB447 reduces food intake and body-weight gain with an efficacy comparable to rimonabant, which is an inverse agonist for the CB1. Marketed as an anti-obesity drug and appetite suppressant, rimonabant was subsequently suspended from distribution due to serious psychiatric side effects attributed to its indiscriminate activity on CB1 receptors in the central nervous system (CNS). Unlike rimonabant, URB447 does not penetrate the blood-brain barrier (to antagonize CB1 receptors in the CNS); instead, it appears to selectively block peripheral CB1 receptors such as those located in the gastrointestinal tract.
URB447 is a mixed central cannabinoid (CB1) receptor antagonist/peripheral cannabinoid (CB2) receptor agonist with IC50 values of 313 and 41 nM, respectively. At 20 mg/kg delivered intraperitoneally to ob/ob mice and Swiss mice, URB447 reduces food intake and body-weight gain with an efficacy comparable to rimonabant, which is an inverse agonist for the CB1. Marketed as an anti-obesity drug and appetite suppressant, rimonabant was subsequently suspended from distribution due to serious psychiatric side effects attributed to its indiscriminate activity on CB1 receptors in the central nervous system (CNS). Unlike rimonabant, URB447 does not penetrate the blood-brain barrier (to antagonize CB1 receptors in the CNS); instead, it appears to selectively block peripheral CB1 receptors such as those located in the gastrointestinal tract.
Brand Name:
Vulcanchem
CAS No.:
1132922-57-6
VCID:
VC21091248
InChI:
InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3
SMILES:
CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4
Molecular Formula:
C25H21ClN2O
Molecular Weight:
400.9 g/mol
URB447
CAS No.: 1132922-57-6
Cat. No.: VC21091248
Molecular Formula: C25H21ClN2O
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | URB447 is a cannabinoid 1 (CB1) receptor antagonist and CB2 receptor agonist. It inhibits the binding of the CB receptor agonist [3H]-WIN 55,212-2 to CHO-K1 cells expressing the human CB2 receptor or rat cerebellar membranes (IC50s = 41 and 313 nM, respectively). URB447 (20 mg/kg) reduces food intake and weight gain in ob/ob mice and reverses (R)-methanandamide-induced analgesia in mice. It decreases infarct volume and demyelination in a neonate rat model of hypoxia-ischemia-induced brain injury when administered at a dose of 1 mg/kg. URB447 is a mixed central cannabinoid (CB1) receptor antagonist/peripheral cannabinoid (CB2) receptor agonist with IC50 values of 313 and 41 nM, respectively. At 20 mg/kg delivered intraperitoneally to ob/ob mice and Swiss mice, URB447 reduces food intake and body-weight gain with an efficacy comparable to rimonabant, which is an inverse agonist for the CB1. Marketed as an anti-obesity drug and appetite suppressant, rimonabant was subsequently suspended from distribution due to serious psychiatric side effects attributed to its indiscriminate activity on CB1 receptors in the central nervous system (CNS). Unlike rimonabant, URB447 does not penetrate the blood-brain barrier (to antagonize CB1 receptors in the CNS); instead, it appears to selectively block peripheral CB1 receptors such as those located in the gastrointestinal tract. |
|---|---|
| CAS No. | 1132922-57-6 |
| Molecular Formula | C25H21ClN2O |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | [4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3 |
| Standard InChI Key | KGXYGMKEFDUWNB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 |
| Appearance | Assay:≥98%A crystalline solid |
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